molecular formula C6H7FN2O2S B2801233 4-Fluorobenzenesulfonohydrazide CAS No. 2266-41-3

4-Fluorobenzenesulfonohydrazide

Cat. No.: B2801233
CAS No.: 2266-41-3
M. Wt: 190.19
InChI Key: UZSHFUWBHXJQAR-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonohydrazide is an organic compound with the molecular formula C₆H₇FN₂O₂S. It is a derivative of benzenesulfonohydrazide, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzenesulfonohydrazide can be synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

C6H4F-SO2Cl+NH2NH2C6H4F-SO2NHNH2+HCl\text{C}_6\text{H}_4\text{F-SO}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{F-SO}_2\text{NHNH}_2 + \text{HCl} C6​H4​F-SO2​Cl+NH2​NH2​→C6​H4​F-SO2​NHNH2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorobenzenesulfonic acid.

    Reduction: It can be reduced to form 4-fluorobenzenesulfonamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Fluorobenzenesulfonohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluorobenzenesulfonohydrazide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent biological effects. The specific pathways involved depend on the enzyme and the biological context .

Comparison with Similar Compounds

    4-Fluorobenzenesulfonamide: Similar structure but with an amide group instead of a hydrazide group.

    4-Fluorobenzenesulfonic acid: Oxidized form of 4-fluorobenzenesulfonohydrazide.

    Benzenesulfonohydrazide: Parent compound without the fluorine substitution.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

4-fluorobenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSHFUWBHXJQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2266-41-3
Record name 4-fluorobenzene-1-sulfonohydrazide
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